1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl-
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Overview
Description
2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindole and 2,2-dimethylpropanal.
Condensation Reaction: The key step involves the condensation of 6-methylindole with 2,2-dimethylpropanal under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylindole: Another indole derivative with similar structural features but different biological activities.
6-Methylindole: A precursor in the synthesis of 2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one with distinct properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity
Uniqueness
2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
557763-02-7 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(6-methylindol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)14(2,3)4/h5-9H,1-4H3 |
InChI Key |
ZYCYOTQFADXBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origin of Product |
United States |
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